N-methyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-phenylacetamide
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Description
N-methyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-phenylacetamide is a useful research compound. Its molecular formula is C27H23N5O3 and its molecular weight is 465.513. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has identified fluorinated compounds, including those related to 2-fluoro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide, as having significant antimicrobial properties. Specifically, fluorinated benzamides and triazoles have shown potent activity against a range of bacteria and fungi. These compounds' structure-activity relationships suggest promising pathways for developing new antimicrobial agents (Carmellino et al., 1994), (Limban et al., 2011).
Synthesis Techniques
Innovative synthesis methods have been developed for fluorine-substituted compounds, highlighting the importance of fluorine in medicinal chemistry and synthesis. These methods include Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination and microwave-assisted synthesis techniques that enhance the efficiency and applicability of these compounds in various domains (Wang et al., 2009), (Desai et al., 2013).
Potential Therapeutic Uses
Fluorinated compounds, including benzamides and triazoles, are being explored for their therapeutic potential in treating various diseases. These include their roles as inhibitors of carbonic anhydrase for potential treatment of glaucoma and other conditions, and as antitumor agents through the inhibition of histone deacetylase (HDA), suggesting a novel approach for cancer therapy (Bilginer et al., 2019), (Saito et al., 1999).
Properties
IUPAC Name |
N-methyl-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-17-9-12-19(13-10-17)25-29-27(35-30-25)22-15-32(26-21(24(22)34)14-11-18(2)28-26)16-23(33)31(3)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPPFBQDJYVBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)N(C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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